
Acetamide, N-(2-phenylethyl)-N-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-phenylethyl)-N-2-propenyl-: is an organic compound with the molecular formula C13H17NO It is a derivative of acetamide, where the nitrogen atom is substituted with a 2-phenylethyl group and a 2-propenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-phenylethyl)-N-2-propenyl- typically involves the reaction of acetamide with 2-phenylethylamine and 2-propenyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-phenylethyl)-N-2-propenyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Acetamide, N-(2-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted acetamide derivatives
科学的研究の応用
Acetamide, N-(2-phenylethyl)-N-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of Acetamide, N-(2-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. Additionally, the compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, contributing to its therapeutic potential.
類似化合物との比較
Acetamide, N-(2-phenylethyl)-: A similar compound where the 2-propenyl group is replaced with a hydrogen atom.
N-Phenethylacetamide: Another related compound with a phenethyl group attached to the nitrogen atom.
N-Acetylphenethylamine: A compound with an acetyl group attached to the nitrogen atom of phenethylamine.
Uniqueness: Acetamide, N-(2-phenylethyl)-N-2-propenyl- is unique due to the presence of both 2-phenylethyl and 2-propenyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
特性
CAS番号 |
61357-18-4 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
N-(2-phenylethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H17NO/c1-3-10-14(12(2)15)11-9-13-7-5-4-6-8-13/h3-8H,1,9-11H2,2H3 |
InChIキー |
FKPSVPFGXGJRQH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


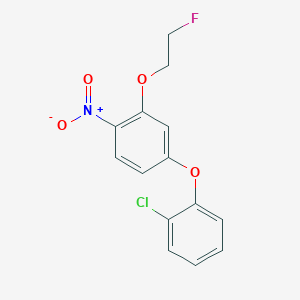
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
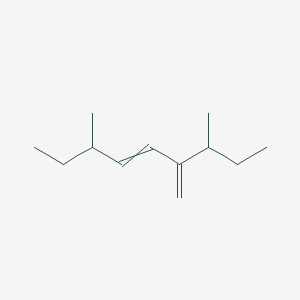
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

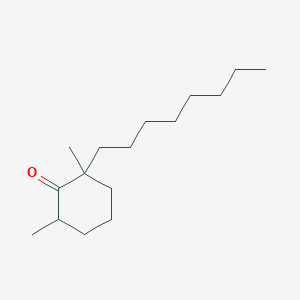



![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
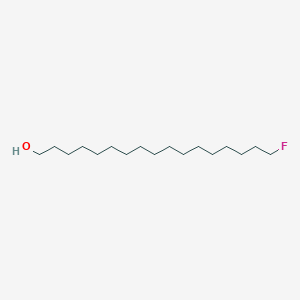
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
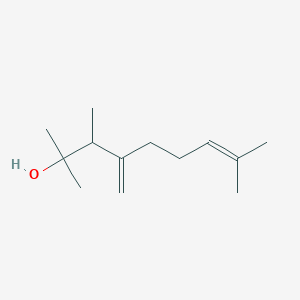
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
